molecular formula C8H12O3 B6273965 rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid CAS No. 2148358-19-2

rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid

Cat. No.: B6273965
CAS No.: 2148358-19-2
M. Wt: 156.2
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Description

rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a bicyclic carboxylic acid featuring a fused cyclopentane-furan ring system. Its CAS number is 2059908-50-6, with a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . The stereochemistry (3aR,6aS) defines the spatial arrangement of the bicyclic system, which is critical for its interactions in biological systems. It is marketed as a medicinal chemistry intermediate, often with ≥95% purity, and is utilized in the synthesis of bioactive molecules .

Properties

CAS No.

2148358-19-2

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo Diels-Alder reactions followed by oxidation and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency, often involving temperature control and solvent selection to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted furans, which can be further utilized in synthetic applications .

Scientific Research Applications

rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous bicyclic furan or cyclopentane derivatives, focusing on structural modifications, functional groups, and applications.

Corey’s Lactone Derivatives

(3aR,4R,5R,6aS)-5-([1,1’-biphenyl]-4-carbonyl)oxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carboxylic acid (Corey’s lactone) and its amide derivatives (e.g., compound 3–5 in ) share the bicyclic furan core but differ in substituents:

  • Functional Groups : Corey’s lactone derivatives feature a biphenyl ester at C5 and amide groups at C4, enhancing their utility in prostaglandin synthesis.
  • Applications : These derivatives are intermediates in synthesizing prostaglandin analogs, which are pivotal in treating cardiovascular and ocular diseases .
  • Key Data :
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Corey’s lactone acid C₂₁H₁₈O₆ 366.36 Biphenyl ester, carboxylic acid Not provided
Compound 3 (diethylcarbamoyl) C₂₄H₂₅NO₆ 447.46 Biphenyl ester, diethylamide Not provided

Comparison : The target compound lacks the bulky biphenyl ester and amide groups, making it simpler but less specialized for prostaglandin synthesis. Its carboxylic acid group offers direct reactivity for further derivatization .

Hydroxylated and Phenyl-Substituted Analogs

(3aS,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one () differs in:

  • Functional Groups : A lactone (2-one) replaces the carboxylic acid, and a hydroxy-phenylpentyl chain is appended to C3.
  • Applications : Likely used in synthetic pathways for bioactive molecules, given the hydroxyl and phenyl groups’ roles in target binding .
  • Key Data :
Property Value
Molecular Formula C₁₈H₂₄O₄
Molecular Weight 304.38 g/mol
CAS Number 145667-75-0

Comparison: The lactone moiety in this analog reduces acidity compared to the carboxylic acid, altering solubility and reactivity.

Methoxyethoxy-Substituted Derivative

6a-(2-Methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid () features:

  • Functional Groups : A methoxyethoxy side chain at C6a, increasing hydrophilicity.
  • Applications : Discontinued commercial availability suggests niche use, possibly in exploratory drug discovery .
  • Key Data :
Property Value
Molecular Formula C₁₁H₁₈O₅
Molecular Weight 230.3 g/mol
CAS Number 2126178-48-9

Comparison : The methoxyethoxy group improves water solubility, a strategic modification for oral bioavailability. However, the larger size may sterically hinder interactions in binding pockets compared to the parent compound .

Hexahydrocyclopenta[c]pyrrole Derivatives

(3aS,6aR)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one and related pyrrole-fused analogs () replace the furan with a pyrrole-oxazole system :

  • Structural Difference : The oxygen in furan is replaced by nitrogen, altering electronic properties and hydrogen-bonding capacity.
  • Applications : Used in peptide mimetics and protease inhibitors due to nitrogen’s ability to mimic amide bonds .
  • Key Data :
Compound Molecular Formula Molecular Weight (g/mol) CAS Number
Hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid C₈H₁₁NO₂ 153.18 444193-03-7

Comparison : The pyrrole system introduces basicity, which can affect pharmacokinetics (e.g., absorption in acidic environments). This makes such analogs more suitable for targets requiring cationic interactions .

Biological Activity

Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a synthetic compound with a unique hexahydro-cyclopenta[b]furan structure. This compound has garnered interest in various scientific fields, particularly for its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

  • IUPAC Name : this compound
  • CAS Number : 2148358-19-2
  • Molecular Formula : C8H12O3
  • Molecular Weight : 156.18 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biomolecules and potential therapeutic applications.

The mechanism of action involves the compound's interaction with specific molecular targets, which can modulate biochemical pathways. These interactions are crucial for understanding its therapeutic potential.

1. Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli128
Pseudomonas aeruginosa64

2. Anti-inflammatory Effects

In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages. The compound showed a dose-dependent response with significant effects observed at concentrations above 10 µM.

Concentration (µM)IL-6 Production (pg/mL)TNF-alpha Production (pg/mL)
Control200150
10150100
5010050

3. Neuroprotective Properties

Recent research has highlighted the neuroprotective effects of this compound in cellular models of neurodegeneration. It was found to significantly reduce oxidative stress markers and improve cell viability in neuronal cell lines exposed to neurotoxic agents.

Safety and Toxicity

The safety profile of this compound indicates low toxicity levels at therapeutic doses. Acute toxicity studies in animal models reported no significant adverse effects at doses up to 100 mg/kg.

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